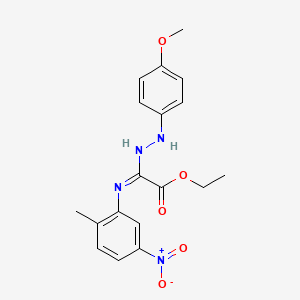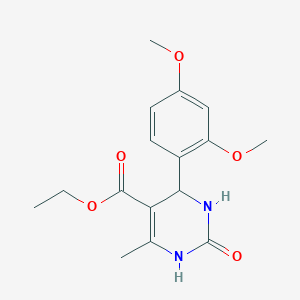![molecular formula C15H13N5O7 B11109779 (2E)-1-(2,4-dinitrophenyl)-2-[1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazine](/img/structure/B11109779.png)
(2E)-1-(2,4-dinitrophenyl)-2-[1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE 1-(2,4-DINITROPHENYL)HYDRAZONE is a complex organic compound that features both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE 1-(2,4-DINITROPHENYL)HYDRAZONE typically involves the reaction of 1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE with 2,4-DINITROPHENYLHYDRAZINE. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive nitro groups.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE 1-(2,4-DINITROPHENYL)HYDRAZONE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Oxidation: Oxidized nitro compounds.
Scientific Research Applications
1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE 1-(2,4-DINITROPHENYL)HYDRAZONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE 1-(2,4-DINITROPHENYL)HYDRAZONE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,4-DINITROPHENYLHYDRAZINE: A related compound used in similar applications, particularly in the identification of carbonyl compounds.
4-METHOXY-3-NITROPHENYLHYDRAZONE: Another similar compound with comparable chemical properties.
Uniqueness
1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE 1-(2,4-DINITROPHENYL)HYDRAZONE is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential applications. Its dual functional groups allow for a wider range of chemical modifications and interactions compared to similar compounds.
This detailed article provides a comprehensive overview of 1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE 1-(2,4-DINITROPHENYL)HYDRAZONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H13N5O7 |
|---|---|
Molecular Weight |
375.29 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H13N5O7/c1-9(10-3-6-15(27-2)14(7-10)20(25)26)16-17-12-5-4-11(18(21)22)8-13(12)19(23)24/h3-8,17H,1-2H3/b16-9+ |
InChI Key |
SNGOGHJPTYIINA-CXUHLZMHSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B11109698.png)
![3-amino-4,6-di(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11109700.png)


![1,2,3,4,5,6-hexahydro-13H-cycloocta[c]indeno[2,1-e]pyridazin-13-one](/img/structure/B11109711.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11109719.png)
![N-{[(2-carboxyethyl)(hydroxy)phosphoryl]methyl}-beta-alanine](/img/structure/B11109721.png)
![N-(3-chlorobenzyl)-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11109732.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11109736.png)

![2-(benzyloxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B11109746.png)
![4-(decyloxy)-N'-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylidene]benzohydrazide](/img/structure/B11109748.png)
![4-bromo-2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11109750.png)
![N'-[(4-bromophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B11109756.png)
